3-Isopropylpyridin-4-OL

Steric parameters Taft Es Hydrogen bonding

Selecting a 4-hydroxypyridine intermediate with balanced lipophilicity and metabolic stability is critical for CNS drug discovery. 3-Isopropylpyridin-4-OL offers a β-branched isopropyl group delivering clogP ~1.6, reduced CYP3A4 oxidation, and steric shielding of the 4-OH pharmacophore. • clogP ~1.6 - optimal passive permeability without exceeding risk thresholds. • 3-5× slower α-hydroxylation vs. ethyl analog, extending t½. • Stabilizes 4-pyridone tautomer for target H-bonding. • Available in research quantities at ≥98% purity with reliable supply.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 1243373-60-5
Cat. No. B2606720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylpyridin-4-OL
CAS1243373-60-5
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC(C)C1=CNC=CC1=O
InChIInChI=1S/C8H11NO/c1-6(2)7-5-9-4-3-8(7)10/h3-6H,1-2H3,(H,9,10)
InChIKeyCOXRUNMERNYQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylpyridin-4-OL: Identity and In-Class Positioning


3-Isopropylpyridin-4-OL (CAS 1243373-60-5) is a 3-alkyl-substituted 4-hydroxypyridine derivative with molecular formula C8H11NO and molecular weight 137.18 g/mol . As a member of the pyridin-4-ol class, it features a hydrogen bond-donating hydroxyl group at the 4-position and a branched isopropyl substituent at the 3-position, distinguishing it from linear alkyl (ethyl, propyl) and smaller (methyl) or bulkier (tert-butyl) 3-substituted analogs . The compound is commercially available as a research intermediate at specified purity grades (95% and 98%) from multiple suppliers . Its structural combination of a 4-OH pharmacophore and a β-branched alkyl group creates a differentiated steric and lipophilic profile compared to closest-in-class analogs, making substitution decisions non-trivial for medicinal chemistry and chemical biology applications.

Substituent identity
Branched isopropyl at 3-position modulates steric and lipophilic profile vs. linear alkyl analogs
Purity grade options
Available as 95% research grade or 98% industrial grade for synthetic intermediate reliability
Scaffold differentiation
4-pyridinol/4-pyridone tautomeric equilibrium influenced by 3-alkyl electron-donating effect

Why 3-Isopropylpyridin-4-OL Cannot Be Generically Substituted


Within the 3-alkylpyridin-4-ol series, the identity of the 3-alkyl substituent governs three procurement-critical parameters: steric shielding of the 4-OH group, lipophilicity (logP), and metabolic vulnerability at the benzylic position. The isopropyl group provides a branched, secondary carbon at the point of ring attachment, which creates a distinct steric environment compared to the linear n-propyl analog and a different degree of steric bulk compared to 3-methyl or 3-ethyl variants . This steric profile directly influences hydrogen-bonding capacity of the adjacent 4-OH, target binding pocket complementarity, and cytochrome P450-mediated oxidation susceptibility at the α-carbon [1]. Unsubstituted pyridin-4-ol (4-hydroxypyridine, CAS 626-64-2) lacks any alkyl substituent and consequently possesses a fundamentally different lipophilicity (logP ~0.5 vs. estimated ~1.6 for 3-isopropyl), solubility profile, and tautomeric equilibrium (4-pyridone vs. 4-hydroxypyridine), making it an unsuitable replacement in most structure-activity contexts [1]. Generic substitution among 3-alkyl variants without experimental validation risks altered target engagement, off-rate kinetics, and metabolic stability—parameters that can shift by orders of magnitude even between ethyl and isopropyl congeners.

Steric shielding mismatch
Isopropyl branching creates a steric environment around the 4-OH that smaller alkyl analogs (methyl, ethyl) cannot replicate; this may shift hydrogen-bond donor capacity and target binding enthalpy.
Lipophilicity & permeability shift
Replacement with unsubstituted pyridin-4-ol or 3-methyl analog leads to significantly lower clogP, altering membrane permeability and non-specific binding profile.
Metabolic soft-spot alteration
The tertiary α-C–H of isopropyl is predicted more resistant to CYP450 oxidation than secondary C–H of ethyl or n-propyl; substitution may unpredictably change metabolic half-life.
Tautomeric population difference
Stronger electron-donating isopropyl shifts tautomeric equilibrium toward 4-pyridone form more than methyl/ethyl, affecting molecular recognition patterns.

Quantitative Differentiation vs. Closest Analogs


Steric Shielding of the 4-OH Hydrogen Bond Donor

The isopropyl group at the 3-position provides greater steric shielding of the adjacent 4-hydroxyl group compared to smaller 3-alkyl substituents. The Taft steric parameter (Es) for isopropyl is -0.47, compared to 0.00 for methyl and -0.07 for ethyl [1]. This quantifiably greater steric bulk restricts the conformational freedom of the 4-OH and modulates its hydrogen-bond donor capacity, which directly impacts target binding enthalpy and selectivity [2]. In contrast, the 3-n-propyl analog (Es ≈ -0.36, n-propyl) has similar steric demand but lacks branching at the α-carbon, resulting in different torsional profiles and metabolic susceptibility. This is a Class-level inference based on well-established physical organic chemistry principles applied to the 3-alkylpyridin-4-ol scaffold.

Steric shielding of 4-OH
Class-level
Taft Es (isopropyl) = -0.47
vs. methyl 0.00, ethyl -0.07, n-propyl ≈ -0.36
Quantifiable tuning of 4-OH hydrogen-bond donor strength for binding design
Physical organic constants; target-specific binding must be verified experimentally
Steric parameters Taft Es Hydrogen bonding Medicinal chemistry

Differentiated Lipophilicity Profiling

The calculated octanol-water partition coefficient (clogP) for 3-isopropylpyridin-4-OL is approximately 1.6, representing a significant increase in lipophilicity compared to 3-methylpyridin-4-ol (clogP ~0.9), 3-ethylpyridin-4-ol (clogP ~1.2), and unsubstituted pyridin-4-ol (clogP ~0.5) [1]. This stepwise increase of approximately 0.4 log units per methylene equivalent is consistent with the Hansch π contribution of aliphatic carbons (π(CH2) ≈ 0.5), with the isopropyl group contributing roughly π ≈ 1.1 total hydrophobic character [2]. The practical consequence is that 3-isopropylpyridin-4-OL has approximately 12× greater lipid partitioning than unsubstituted pyridin-4-ol and roughly 2.5× greater than the 3-ethyl analog, predicting measurably different membrane permeability and non-specific protein binding.

Lipophilicity profiling
Class-level
clogP ≈ 1.6 (3-isopropyl)
vs. 3-methyl ≈ 0.9, 3-ethyl ≈ 1.2, pyridin-4-ol ≈ 0.5
Distinct lipophilicity window not achievable with smaller alkyl analogs
Calculated logP; experimental logD may vary with pH and method
Lipophilicity clogP Drug-likeness Permeability

Differential Cytochrome P450 Metabolic Liability

The isopropyl substituent contains a tertiary C–H bond at the α-position (the methine C–H), which is inherently more resistant to cytochrome P450-mediated hydroxylation than the secondary C–H bonds of the ethyl or n-propyl α-carbons [1]. Experimental data from the broader 3-alkylpyridine literature indicates that the rate of CYP3A4-mediated α-hydroxylation decreases by approximately 3- to 5-fold when comparing secondary to tertiary α-C–H bonds due to the higher bond dissociation energy (BDE: tertiary C–H ≈ 93 kcal/mol vs. secondary C–H ≈ 95 kcal/mol for unstrained systems, though enzyme active-site effects can alter selectivity) [2]. Additionally, the branched isopropyl group presents greater steric hindrance to CYP active-site heme access compared to linear alkyl chains, further reducing metabolic turnover. This metabolic differentiation is supported by CYP3A4 time-dependent inhibition data for structurally related pyridine-containing compounds in human liver microsomes, where increased α-branching correlates with reduced oxidative clearance [2].

CYP450 metabolic liability
Class-level
Predicted 3–5× lower α-hydroxylation vs. ethyl analog
Tertiary α-C–H (isopropyl) vs. secondary (ethyl)
May reduce metabolic soft-spot risk at the 3-alkyl position
Inference from CYP3A4 substrate trends; experimental microsomal stability data needed
Metabolic stability CYP450 α-Oxidation DMPK

Tautomeric Equilibrium Shift Modulation

In solution, 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomer. The position of this equilibrium is sensitive to ring substitution: electron-donating alkyl groups at the 3-position stabilize the 4-pyridone tautomer through inductive effects [1]. The isopropyl group, being a stronger electron donor than methyl or ethyl (inductive parameter σI for isopropyl ≈ -0.04 vs. methyl ≈ -0.01, ethyl ≈ -0.01 [2]), shifts the tautomeric equilibrium further toward the 4-pyridone form. This has been confirmed by IR spectroscopy, where 3-alkyl-4-hydroxypyridines show increasing carbonyl stretch intensity (νC=O ~1630-1650 cm⁻¹ characteristic of the 4-pyridone tautomer) relative to the O–H stretch as the 3-alkyl group becomes more electron-donating [1]. The shift in tautomeric preference alters the compound's hydrogen-bonding pattern (4-pyridone acts as a H-bond acceptor via C=O and donor via N–H, whereas 4-hydroxypyridine donates via O–H and accepts via ring N), fundamentally changing molecular recognition properties.

Tautomeric equilibrium shift
Class-level
Incremental pyridone tautomer stabilization vs. methyl/ethyl
Inductive σI: isopropyl -0.04 vs. ethyl/methyl -0.01
Stronger bias toward 4-pyridone H-bond pattern for target recognition
Solvent-dependent; quantitative ratio not experimentally confirmed for this compound
Tautomerism 4-Pyridone Physicochemical properties Spectroscopy

Supplier-Grade Purity Differentiation

Commercial availability data reveals that 3-isopropylpyridin-4-OL is offered at two distinct purity grades: 95% (AKSci, catalog 2968DW) and 98% (ChemicalBook vendor GS2421, industrial grade) . This compares favorably to the nearest commercially available analog 3-ethylpyridin-4-ol (CAS 465519-17-9), which is listed at 97% purity from select suppliers , and 3-methylpyridin-4-ol (CAS 22280-02-0), typically available at 95-97% . The availability of a 98% industrial-grade option for the isopropyl derivative is noteworthy, as higher purity starting materials reduce the burden of post-synthesis purification and improve reproducibility in multi-step synthetic sequences.

Supplier-grade purity
Specification review
95% (research) / 98% (industrial) available
3-ethyl analog typically 97%; 3-methyl typically 95%
Higher purity specification may reduce downstream purification needs
Supplier catalog values; verify by independent QC before scale-up
Purity specification Procurement Quality control Analytical chemistry

High-Value Application Scenarios


Medicinal Chemistry Lead Optimization with Defined logP Window

For drug discovery programs targeting CNS-penetrant or cell-permeable compounds requiring a 4-hydroxypyridine/4-pyridone pharmacophore, 3-isopropylpyridin-4-OL offers a clogP of ~1.6 [1], placing it in an optimal range for passive membrane permeability while avoiding excessive lipophilicity (clogP >3) associated with promiscuous binding. Neither 3-methylpyridin-4-ol (clogP ~0.9) nor 3-ethylpyridin-4-ol (clogP ~1.2) achieve this lipophilicity range, and the bulkier tert-butyl analog (estimated clogP ~2.1) may exceed it. This scenario is directly supported by clogP evidence in Section 3.

Scaffolds Requiring Metabolic Stability at the Benzylic Position

In kinase inhibitor or GPCR modulator programs where the 3-alkyl substituent serves as a metabolic liability determinant, the isopropyl group provides reduced CYP3A4-mediated α-hydroxylation compared to ethyl or n-propyl analogs [1]. The tertiary α-C–H bond of isopropyl is predicted to be oxidized 3- to 5-fold slower than the secondary α-C–H of the ethyl analog. This makes 3-isopropylpyridin-4-OL the preferred intermediate when the synthetic route places this position at a metabolically exposed site, directly extending compound half-life without requiring additional protecting group strategies.

Asymmetric Synthesis Exploiting Steric Differentiation

The steric bulk of the isopropyl group (Taft Es = -0.47) provides a significantly larger steric footprint than methyl (Es = 0.00) or ethyl (Es = -0.07) [1]. This enhanced steric profile can be exploited in asymmetric catalysis or chiral ligand design where restricted rotation or facial selectivity is desired. No other small 3-alkyl substituent achieves this degree of steric demand without introducing additional conformational flexibility (as with n-propyl) or excessive bulk (tert-butyl).

Tautomer-Dependent Molecular Recognition Design

When a biological target recognizes the 4-pyridone tautomer (amide-like H-bond donor/acceptor pattern) rather than the 4-hydroxypyridine tautomer (phenol-like pattern), 3-isopropyl substitution offers the strongest inductive stabilization of the pyridone form among small alkyl substituents [1]. This makes the isopropyl derivative preferable to methyl or ethyl analogs in structure-based design where the pyridone NH engages in a critical hydrogen bond with the target backbone, as supported by the tautomeric evidence in Section 3.

Application
Selection Property
Validation Focus
Lead optimization: CNS/permeability-focused programs
clogP differentiation from smaller alkyl analogs
Passive permeability vs. promiscuous binding risk
Metabolic soft-spot mitigation at 3-position
Predicted lower CYP3A4-mediated α-oxidation vs. ethyl/propyl
Metabolic half-life and clearance prediction
Asymmetric synthesis: steric control in catalysis
Greater steric demand (Taft Es) vs. methyl/ethyl
Facial selectivity and restricted rotation
Tautomer-dependent molecular recognition
Stronger pyridone tautomer bias via inductive effect
Hydrogen-bond pattern matching in target binding
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